N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been shown to exhibit properties that make it a promising candidate for further research.
Scientific Research Applications
Structure-Affinity Relationship Studies
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide and its derivatives have been extensively studied for their binding affinities to various receptor types, demonstrating the importance of structural modifications in enhancing receptor affinity and selectivity. For instance, modifications to the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives with moderate affinity for D(3) receptors, indicating a potential for targeting specific dopamine receptors (Leopoldo et al., 2002). Further structural alterations resulted in compounds with increased binding affinity for the D(3) receptor while decreasing D(4) affinity, suggesting a fine-tuning of structural features could lead to highly selective ligands for dopamine receptors (Perrone et al., 2000).
Potential Therapeutic Targets
The exploration of this compound derivatives has also revealed potential therapeutic targets. One study identified derivatives with high affinity for the dopamine D(4) receptor, with selectivity over D(2), D(3), 5-HT(1A), and alpha(1) receptors. These findings suggest the possibility of using these compounds in the development of treatments for disorders related to the dopamine system, such as schizophrenia and Parkinson's disease (Perrone et al., 1998).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can influence the receptor’s behavior.
Pharmacokinetics
The compound is soluble in DMSO at 22 mg/mL but is insoluble in water This suggests that the compound may have limited bioavailability if administered orally or intravenously without a suitable carrier
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c1-2-27-20-6-4-3-5-19(20)21(26)23-11-12-24-13-15-25(16-14-24)18-9-7-17(22)8-10-18/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIYLNANZVBQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.